N-(2-chloro-9H-xanthen-9-yl)propanamide
Description
Properties
IUPAC Name |
N-(2-chloro-9H-xanthen-9-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-2-15(19)18-16-11-5-3-4-6-13(11)20-14-8-7-10(17)9-12(14)16/h3-9,16H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXCKACHJTVKJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1C2=CC=CC=C2OC3=C1C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis Table
Q & A
Q. What are the established synthetic routes for N-(2-chloro-9H-xanthen-9-yl)propanamide?
- Methodological Answer : The synthesis involves two key steps:
Xanthene Core Formation : Condensation of resorcinol with phthalic anhydride under acidic conditions generates the xanthene backbone .
Q. Chlorination and Propanamide Introduction :
- Chlorination at position 2 is achieved using chlorine gas in the presence of a Lewis acid catalyst (e.g., FeCl₃) .
- The propanamide group is introduced via amidation of the xanthene hydroxyl group using propionyl chloride or a coupling reagent like HATU under anhydrous conditions .
Critical parameters include reaction temperature (100–120°C for condensation) and stoichiometric control during chlorination to avoid over-substitution.
Q. What spectroscopic and crystallographic techniques are used for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. Overlapping signals (common in aromatic systems) are resolved using 2D techniques like COSY and HSQC .
- X-ray Crystallography : SHELX programs refine crystal structures to confirm the chloro substituent’s position and amide conformation . ORTEP-III generates thermal ellipsoid diagrams for visualizing molecular geometry .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
Q. What are the common chemical reactions of this compound?
- Methodological Answer :
- Electrophilic Aromatic Substitution : The electron-rich xanthene core undergoes nitration or sulfonation, though the chloro group directs reactivity to specific positions .
- Oxidation/Reduction : The amide group is resistant to reduction, but the xanthene ring can be oxidized to quinone derivatives using KMnO₄ .
- Hydrolysis : Acidic or basic conditions cleave the amide bond, yielding 2-chloroxanthenol and propionic acid derivatives .
Advanced Research Questions
Q. How can conflicting NMR data on the chloro substituent’s position be resolved?
- Methodological Answer :
- Use NOESY NMR to detect spatial proximity between the chloro group and adjacent protons.
- X-ray crystallography (via SHELXL refinement) provides definitive evidence of regiochemistry .
- Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts and validates experimental data .
Q. What experimental design considerations address low yields in propanamide conjugation?
- Methodological Answer :
- Activation of Carboxylic Acid : Pre-activate the xanthene carboxylic acid intermediate using DCC or HOBt to enhance coupling efficiency .
- Solvent Optimization : Use anhydrous DMF or THF to minimize hydrolysis side reactions.
- Real-Time Monitoring : Employ LC-MS or TLC to track reaction progress and adjust stoichiometry dynamically .
Q. How to address regioselectivity challenges during electrophilic substitution?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) to steer electrophiles to desired positions .
- Lewis Acid Screening : Test catalysts like AlCl₃ vs. FeCl₃ to optimize para/meta substitution ratios .
- Kinetic vs. Thermodynamic Control : Vary reaction temperature and time to favor one pathway over another .
Q. What strategies validate the compound’s potential as a fluorescent probe?
- Methodological Answer :
- Photophysical Analysis : Measure fluorescence quantum yield and Stokes shift in varying solvents (e.g., DMSO vs. aqueous buffers).
- Stability Testing : Assess photobleaching resistance under UV exposure.
- Cellular Imaging : Use confocal microscopy to evaluate uptake and localization in model cell lines (e.g., HeLa), ensuring non-toxic concentrations via MTT assays .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported melting points or spectral data?
- Methodological Answer :
- Purity Assessment : Repeat synthesis with rigorous purification (e.g., column chromatography followed by recrystallization).
- Interlaboratory Calibration : Cross-validate NMR and DSC instruments using standard references (e.g., NIST-certified compounds) .
- Meta-Analysis : Compare data across peer-reviewed studies to identify systematic errors (e.g., solvent polarity effects on NMR shifts) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
